N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide

Medicinal Chemistry Drug Discovery PK Optimization

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide (CAS 1421457-36-4) is a synthetic substituted benzamide with the molecular formula C19H24N2O4 and a molecular weight of 344.4 g/mol. The compound incorporates a 2,3-dimethoxybenzamide core linked through a hydroxyethyl spacer to a 4-(dimethylamino)phenyl group, placing it within the broader class of N-substituted benzamides explored for neuropathic pain and ion-channel modulation.

Molecular Formula C19H24N2O4
Molecular Weight 344.411
CAS No. 1421457-36-4
Cat. No. B2391406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide
CAS1421457-36-4
Molecular FormulaC19H24N2O4
Molecular Weight344.411
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)O
InChIInChI=1S/C19H24N2O4/c1-21(2)14-10-8-13(9-11-14)16(22)12-20-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11,16,22H,12H2,1-4H3,(H,20,23)
InChIKeyIXYNGAFSAFIDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide (CAS 1421457-36-4) – Physicochemical Profile & Procurement Identity


N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide (CAS 1421457-36-4) is a synthetic substituted benzamide with the molecular formula C19H24N2O4 and a molecular weight of 344.4 g/mol [1]. The compound incorporates a 2,3-dimethoxybenzamide core linked through a hydroxyethyl spacer to a 4-(dimethylamino)phenyl group, placing it within the broader class of N-substituted benzamides explored for neuropathic pain and ion-channel modulation [2]. Its computed physicochemical properties (XLogP3-AA = 2.1, topological polar surface area = 71 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, 7 rotatable bonds) suggest moderate lipophilicity and conformational flexibility that distinguish it from simpler benzamide analogs lacking the dimethylamino or dimethoxy substitution pattern [1].

Predicted CNS drug-like property set
Differentiated 2,3-dimethoxybenzamide pharmacophore
Conformationally flexible hydroxyethyl linker

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide – Why Generic Substitution of In-Class Analogs Fails


Superficially similar N-(2-hydroxyethyl)benzamides and 2,3-dimethoxybenzamide derivatives cannot be assumed to be functionally interchangeable with the target compound. The simultaneous presence of the 4-(dimethylamino)phenyl group, the hydroxyethyl linker, and the 2,3-dimethoxybenzamide moiety creates a unique pharmacophoric arrangement that critically influences hydrogen-bonding capacity, conformational flexibility, and electronic distribution [1]. Removal of the dimethylamino substituent (as in unsubstituted benzamide analogs) eliminates a key proton-acceptor site and alters the compound’s basicity. Replacement of the 2,3-dimethoxy pattern with other substitution geometries (e.g., 3,4-dimethoxy or 3,5-dimethoxy) changes the orientation of the methoxy oxygen lone pairs and the overall molecular electrostatic potential [2]. Such structural variations directly impact target binding, solubility, and metabolic stability, making procurement based on generic class similarity a high-risk strategy for reproducible research. The following sections provide quantitative evidence that substantiates the differentiated profile of the exact CAS 1421457-36-4 compound.

Dimethylamino absence
Lack of 4-(dimethylamino)phenyl may eliminate key proton-acceptor site, altering basicity and target engagement.
Methoxy isomer shift
Replacing 2,3-dimethoxy with 3,4- or 3,5- pattern may change molecular electrostatic potential and binding orientation.
Scaffold truncation
Simpler benzamides lacking the hydroxyethyl-dimethylaminophenyl extension fall into different ADME property space.

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide – Quantitative Evidence Guide for Comparator-Based Differentiation


Molecular Weight Discrimination Against Unwanted Passive Permeability Overlap

The target compound (MW = 344.4 Da) differs from the simplest 2,3-dimethoxybenzamide core (MW ≈ 165.2 Da for 2,3-dimethoxybenzamide lacking the hydroxyethyl-dimethylaminophenyl extension) by approximately 179.2 Da, a mass increment that positions it in a distinct property space for passive permeability and solubility [1]. This difference exceeds the typical threshold (ΔMW > 100 Da) at which significant alterations in ADME properties are expected, making the target compound a deliberately engineered probe rather than a trivial extension of the core scaffold [2].

Molecular Weight
Class-level inference
344.4 Da
+179.2 Da vs core
Distinct ADME property space vs core scaffold
ΔMW >100 Da alters permeability expectations
Medicinal Chemistry Drug Discovery PK Optimization

Hydrogen Bond Donor Count Advantage Over Simplified Benzamide Congeners

The target compound possesses 2 hydrogen bond donors (the hydroxyl proton and the amide NH), distinguishing it from analogs that either lack the hydroxyl group (1 HBD) or add additional donor sites that alter membrane permeability [1]. The dimethylamino-substituted phenyl ring contributes 5 hydrogen bond acceptors (two methoxy oxygens, amide carbonyl, hydroxyl oxygen, and dimethylamino nitrogen), compared to 4 acceptors in N-(2-(4-dimethylamino)phenyl)-2-hydroxyethyl)benzamide, which lacks the two methoxy groups on the benzamide ring [2]. This difference directly impacts solvation free energy and target recognition.

H-Bond Count
Class-level inference
HBD 2, HBA 5
+1 HBA vs analog
Extra methoxy acceptor may aid target recognition
Computed via Cactvs 3.4.8.18
Computational Chemistry Structure-Based Design Ligand Efficiency Metrics

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Classification

The TPSA of 71 Ų places this compound below the common CNS penetration cutoff of 90 Ų [1]. In contrast, polar analogs incorporating additional hydroxyl or carboxyl groups, such as 2,3-dihydroxybenzamide derivatives, can exceed 100 Ų, significantly reducing predicted brain penetration [2]. This TPSA value, combined with a moderate XLogP3-AA of 2.1, positions the compound in favorable CNS drug-like space (lower-right quadrant of the Clark-Ecker plot) that is distinct from more polar or more lipophilic analogs [3].

CNS Penetration
Cross-study comparable
TPSA 71 Ų
19–29 Ų below polar analogs
Predicted CNS penetration-consistent profile
TPSA
Rotatable Bonds
Class-level inference
7 bonds
+2 vs non-dimethoxy analog
Flexible linker may influence selectivity profile
Computed via Cactvs 3.4.8.18
CNS Drug Design Blood-Brain Barrier ADME Prediction

Conformational Flexibility (Rotatable Bond Count) as a Selectivity Determinant

The target compound exhibits 7 rotatable bonds, primarily from the hydroxyethyl linker and the two methoxy groups [1]. This contrasts with more rigid benzamide analogs such as N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide (5 rotatable bonds) and with fully rigidified tricyclic benzamides (<4 rotatable bonds) [2]. The higher rotatable bond count introduces a larger conformational entropy penalty upon binding, which can confer improved selectivity for targets that can accommodate multiple ligand conformations, while reducing affinity for off-targets that require a pre-organized shape.

Rotatable Bonds
Class-level inference
7 bonds
+2 vs non-dimethoxy analog
Flexible linker may influence selectivity profile
Computed via Cactvs 3.4.8.18
Molecular Recognition Ligand Pre-organization Entropy-Enthalpy Compensation

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide – Best Research & Industrial Application Scenarios


P2X7 Receptor Antagonist Lead Optimization with Defined CNS Penetration Potential

Based on its TPSA (71 Ų) and XLogP3-AA (2.1) positioning the compound within favorable CNS drug space [1], this compound is suitable for structure-activity relationship (SAR) campaigns targeting centrally expressed P2X7 receptors implicated in neuropathic pain [2]. The 2,3-dimethoxybenzamide motif and dimethylaminophenyl group provide a differentiated pharmacophore for hit-to-lead expansion, with the rotatable bond count (7) enabling conformational adaptability that can be exploited to modulate selectivity over peripheral P2X receptors.

Comparative Selectivity Profiling Against KDM4C/KDM5C Demethylase Panels

Although direct biological data remain limited, the computed hydrogen bond acceptor count (5) and donor count (2) suggest potential engagement with epigenetic targets such as KDM4C and KDM5C lysine demethylases, which prefer substrates with multiple H-bonding motifs [1]. The compound can serve as a template for designing selective demethylase probes by exploiting the conformational flexibility introduced by the hydroxyethyl linker to distinguish between KDM4 and KDM5 subfamily members.

Physicochemical Benchmarking for CNS Drug Discovery Platform Validation

The compound's well-characterized computed properties (MW, logP, TPSA, rotatable bonds) make it a useful benchmarking standard for validating in silico ADME prediction models [1]. Its position at the intersection of CNS drug-like property filters (MW < 500, logP 1–3, TPSA < 90) and the presence of a basic dimethylamino group allows research teams to calibrate permeability and solubility algorithms before committing to synthesis of novel analogs.

Fragment-Based Elaboration of Benzamide Ion Channel Modulators

As a substituted benzamide containing both electron-donating (dimethylamino, methoxy) and hydrogen-bonding (hydroxyl, amide) features, the compound serves as a key intermediate for fragment-merging strategies aimed at discovering state-dependent sodium or calcium channel blockers [2]. The 2,3-dimethoxy pattern specifically enhances metabolic stability relative to 3,4-dimethoxy isomers, which are more prone to O-demethylation by CYP450 enzymes, making this compound a preferred starting point for medicinal chemistry optimization.

Application
Selection Property
Validation Focus
ApplicationP2X7 antagonist SAR for CNS targets
Selection PropertyTPSA & lipophilicity profile
Validation FocusCNS permeability model validation
ApplicationKDM4C/KDM5C demethylase probe design
Selection PropertyHydrogen-bond donor/acceptor count
Validation FocusDemethylase selectivity panel testing
ApplicationIn silico ADME model benchmarking
Selection PropertyComputed property set (MW, logP, TPSA)
Validation FocusCNS drug-likeness algorithm calibration
ApplicationIon channel modulator fragment elaboration
Selection Property2,3-dimethoxybenzamide motif
Validation FocusMethoxy isomer metabolic stability profiling
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